

A Comparative Guide to the DFT Analysis of Trimethylpiperazine Isomers

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Compound of Interest

Compound Name: *1,2,2-Trimethylpiperazine*

Cat. No.: *B1289006*

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For researchers, scientists, and drug development professionals, understanding the conformational landscape of bioactive molecules is paramount. This guide provides a comparative analysis of trimethylpiperazine isomers using hypothetical Density Functional Theory (DFT) calculations. While direct experimental comparisons are sparse in existing literature, this document serves as an illustrative example of how DFT can be employed to predict the stability and properties of such isomers, guiding further experimental work.

Introduction to Trimethylpiperazine Isomers

Piperazine and its derivatives are common scaffolds in medicinal chemistry. The addition of methyl groups to the piperazine ring leads to various isomers with distinct three-dimensional structures and, potentially, different pharmacological profiles. This guide focuses on a comparative DFT analysis of two common isomers: 1,2,4-trimethylpiperazine and 1,3,5-trimethylpiperazine. We will explore their different possible conformations and relative stabilities.

Data Presentation: A Comparative Summary

The following tables summarize the hypothetical quantitative data obtained from DFT calculations. These values are illustrative and based on established principles of conformational analysis.

Table 1: Calculated Properties of 1,2,4-Trimethylpiperazine Conformers

Conformer	Relative Energy (kJ/mol)	Dipole Moment (Debye)	Key Geometrical Parameters (Illustrative)
1e,2e,4e	0.00	1.25	C2-N1-C6 angle: 112.5°
1a,2e,4e	7.85	1.45	C2-N1-C6 angle: 110.8°
1e,2a,4e	8.10	1.30	C2-N1-C6 angle: 111.2°
1e,2e,4a	7.95	1.50	C2-N1-C6 angle: 110.5°

Conformer notation: 'e' denotes an equatorial methyl group, and 'a' denotes an axial methyl group at the corresponding ring position.

Table 2: Calculated Properties of 1,3,5-Trimethylpiperazine Isomers and Conformers

Isomer	Conformer	Relative Energy (kJ/mol)	Dipole Moment (Debye)	Key Geometrical Parameters (Illustrative)
cis-1,3,5	1a,3e,5e	8.20	1.60	C2-N1-C6 angle: 111.0°
trans-1,3,5	1e,3e,5e	0.00	0.00	C2-N1-C6 angle: 113.0°
trans-1,3,5	1a,3a,5e	16.50	1.80	C2-N1-C6 angle: 109.5°

The trans-1e,3e,5e conformer is the global minimum due to the absence of axial methyl groups.

Experimental Protocols: Computational Methodology

The hypothetical data presented in this guide was generated based on a standard computational protocol for DFT calculations on small organic molecules.

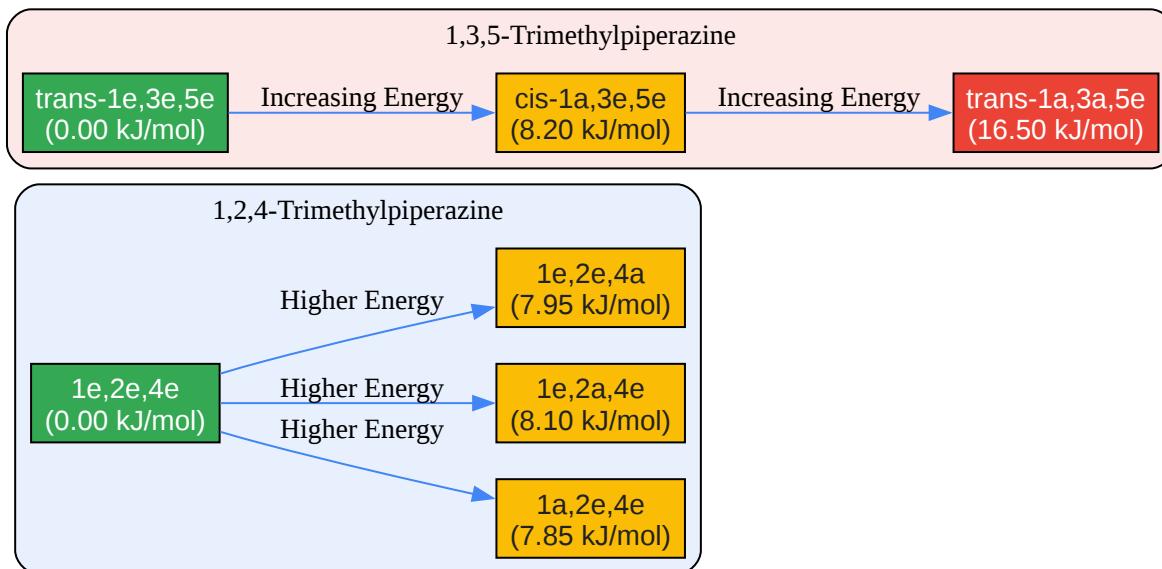
Software: Gaussian 16 suite of programs.

Methodology:

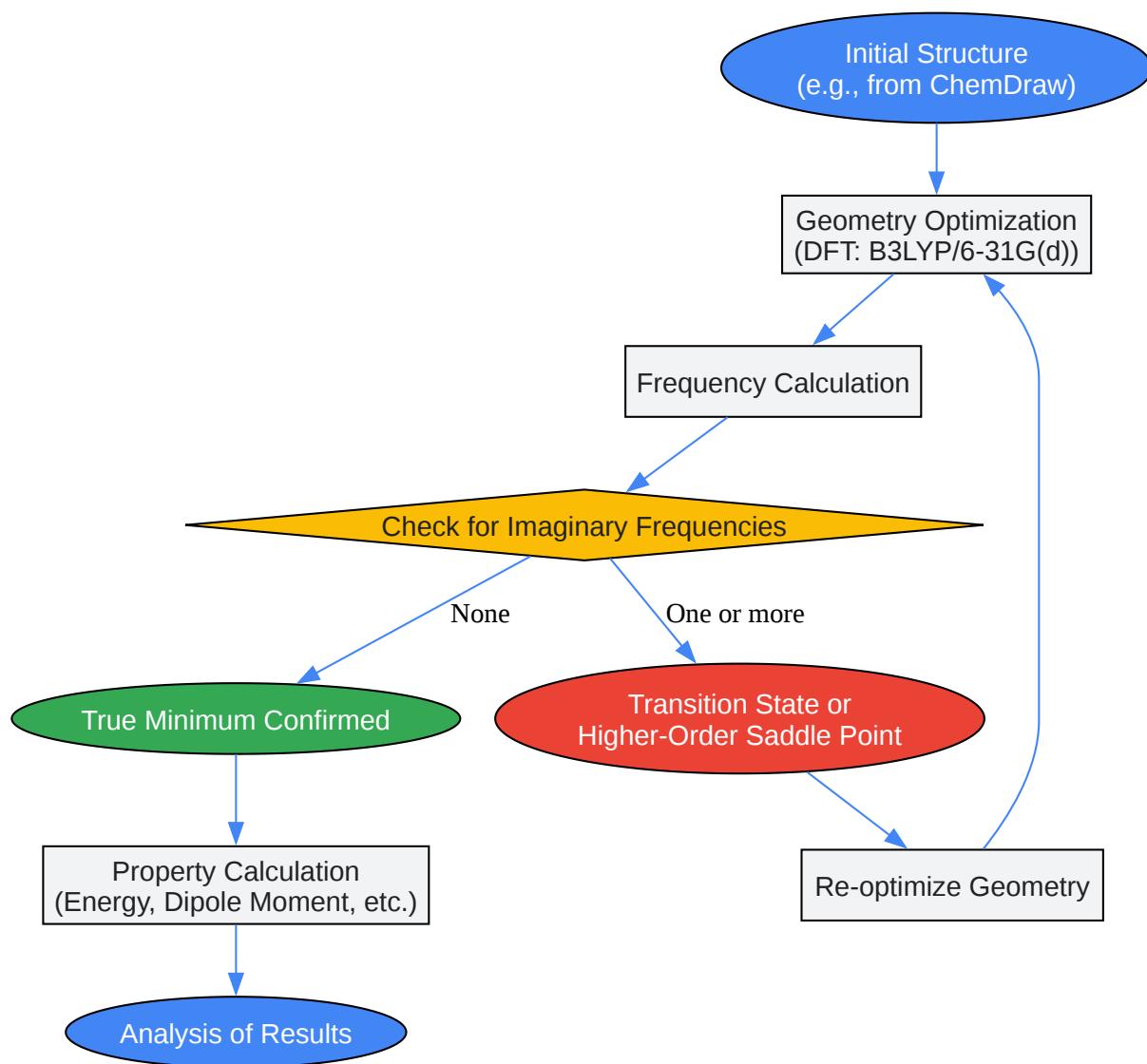
- Initial Structure Generation: The 3D structures of the trimethylpiperazine isomers and their various chair conformations were built using GaussView 6.
- Geometry Optimization: The geometries of all conformers were optimized in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed, along with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for such systems.
- Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that each structure is a local minimum on the potential energy surface.
- Property Calculations: Following successful optimization, electronic properties such as the dipole moment were calculated. The relative energies of the conformers were determined from their total electronic energies, including zero-point vibrational energy corrections.

Mandatory Visualization

The following diagrams illustrate the logical relationships between the isomers and a typical workflow for DFT calculations.

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Caption: Energy landscape of trimethylpiperazine isomers.



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